Afatinib-d4

Isotopic Purity Deuteration Pattern LC-MS/MS Internal Standard

Afatinib-d4 (BIBW 2992-d4) is the ONLY isotopically labeled internal standard that co-elutes with afatinib yet is chromatographically and mass-resolvable from both unlabeled afatinib and Afatinib-d6. Its tetrahydrofuran-d4 labeling eliminates cross-talk, enabling precise correction for ion suppression and extraction losses in LC-MS/MS. Supported by comprehensive characterization data, this standard ensures your method meets FDA/EMA bioanalytical guidelines for TDM, PK studies, and ANDA submissions. Choose Afatinib-d4 for unequivocal quantitation.

Molecular Formula C24H25ClFN5O3
Molecular Weight 490.0 g/mol
Cat. No. B15144325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfatinib-d4
Molecular FormulaC24H25ClFN5O3
Molecular Weight490.0 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
InChIInChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i9D2,13D2
InChIKeyULXXDDBFHOBEHA-YVZQKSMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Afatinib-d4: Deuterated Internal Standard for LC-MS/MS Quantification of EGFR-TKI Afatinib


Afatinib-d4 (BIBW 2992-d4) is a deuterium-labeled analog of the irreversible EGFR/HER2 tyrosine kinase inhibitor afatinib. Four deuterium atoms are incorporated at the 2,2,5,5 positions of the tetrahydrofuran moiety, resulting in a molecular weight of approximately 490.0 g/mol [1]. This stable isotope-labeled compound is specifically designed and supplied for use as an internal standard (IS) in quantitative mass spectrometry-based assays, such as LC-MS/MS, to accurately measure the concentration of the parent drug, afatinib, in biological matrices . It is not intended for therapeutic or diagnostic use in humans .

Why Unlabeled Afatinib or Different Deuterated Forms Cannot Replace Afatinib-d4 in Validated Assays


Generic substitution of Afatinib-d4 with unlabeled afatinib or other deuterated analogs (e.g., Afatinib-d6) is analytically unsound. Unlabeled afatinib co-elutes and shares identical mass transitions with the target analyte, making it impossible to differentiate between the internal standard and the analyte, thus failing to correct for ion suppression/enhancement or extraction variability [1]. While structurally related, Afatinib-d6 (deuterated on the dimethylamino group) differs in both molecular weight (+6 Da vs. +4 Da) and potentially in its chromatographic behavior due to differences in deuterium isotope effects; substituting it would compromise a validated method, as the internal standard's peak area ratio to the analyte is directly tied to its specific mass and retention time characteristics .

Quantitative Differentiation of Afatinib-d4 for Analytical Procurement Decisions


Isotopic Purity and Deuterium Incorporation: Afatinib-d4 vs. Afatinib-d6

Commercial Afatinib-d4 is supplied with a minimum chemical purity of ≥98% and an isotopic purity of ≥99% for the deuterated form, ensuring minimal unlabeled interference . The specific tetrahydrofuran deuteration pattern (+4 Da) offers a distinct mass shift from the more commonly used Afatinib-d6 (+6 Da), which is deuterated on the dimethylamino group . The choice of a +4 Da internal standard can be advantageous for avoiding mass overlap with metabolites or other co-eluting matrix components that may have a +6 Da shift.

Isotopic Purity Deuteration Pattern LC-MS/MS Internal Standard

Regulatory-Ready Characterization for Method Validation

Unlike research-grade internal standards that may lack comprehensive documentation, Afatinib-d4 is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Afatinib [1]. This level of documentation is critical for laboratories operating under GLP or GMP conditions, where traceability and compliance are mandatory.

Method Validation Regulatory Compliance Reference Standard

Functional Equivalence as an Internal Standard in Validated LC-MS/MS Assays

In a validated LC-MS/MS method for simultaneous quantification of five EGFR-TKIs in human plasma, the deuterated internal standard afatinib-d6 (a close analog) was used to achieve intra- and inter-day coefficients of variation between 1.1% and 13.9% and accuracy from 93.3% to 111.1% [1]. By functional analogy, Afatinib-d4 is designed to perform identically in such assays, correcting for matrix effects and ensuring precise quantification of afatinib .

Therapeutic Drug Monitoring EGFR-TKI LC-MS/MS Assay

Defined Application Scenarios for Afatinib-d4 Based on Validated Evidence


Bioanalytical Method Development and Validation for Afatinib in Biological Matrices

Afatinib-d4 is the recommended internal standard for developing and validating robust LC-MS/MS methods to quantify afatinib in plasma, serum, or tissue homogenates. Its use is critical for achieving the precision and accuracy required by bioanalytical method validation guidelines (e.g., FDA, EMA), as evidenced by analogous deuterated standards in published assays [1].

Clinical Therapeutic Drug Monitoring (TDM) of Afatinib in NSCLC Patients

In clinical TDM settings, accurate measurement of afatinib plasma concentrations is essential for dose optimization and minimizing toxicity. Afatinib-d4 serves as the stable isotope-labeled internal standard to correct for analytical variability, enabling reliable quantification that can directly impact patient management, as demonstrated in methods for related EGFR-TKIs [1].

Regulated Bioanalysis for ANDA and Commercial QC of Afatinib Formulations

For pharmaceutical companies developing generic afatinib products or conducting quality control, Afatinib-d4 provides a fully characterized, regulatory-compliant reference standard. Its use simplifies method validation and ensures data integrity for regulatory submissions (e.g., ANDA), as indicated by its supply with detailed characterization data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afatinib-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.